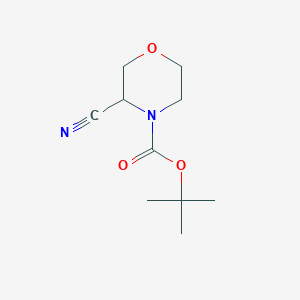

Tert-butyl 3-cyanomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBSEJKNKHZYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610737 | |

| Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518047-40-0 | |

| Record name | 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518047-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyanomorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl 3-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyanomorpholine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its morpholine core, substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen, provides a versatile scaffold for further chemical modifications. Notably, this compound has been identified as a key building block in the development of HIV integrase inhibitors, highlighting its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and biological relevance of this compound.

Physicochemical Properties

Currently, detailed experimental data for some of the physical properties of this compound, such as melting point, boiling point, and density, are not extensively reported in publicly available literature. However, information from chemical suppliers and computational predictions provides some insight into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChemLite |

| Molecular Weight | 212.25 g/mol | PubChemLite |

| Physical Form | Solid | Sigma-Aldrich[1] |

| IUPAC Name | tert-butyl 3-cyano-4-morpholinecarboxylate | Sigma-Aldrich[1] |

| InChI | 1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | Sigma-Aldrich[1] |

| InChI Key | QSBSEJKNKHZYKD-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1C#N | PubChemLite |

| Predicted XlogP | 0.6 | PubChemLite |

| Storage Temperature | Room temperature | Sigma-Aldrich[1] |

Table 1: General and Predicted Physicochemical Properties

Spectroscopic Data

Experimental Protocols

The primary synthetic route to this compound described in the literature involves the dehydration of its corresponding amide precursor, tert-butyl 3-carbamoylmorpholine-4-carboxylate.

Synthesis of this compound

Reaction Scheme:

References

"Tert-butyl 3-cyanomorpholine-4-carboxylate" molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular structure, properties, and available data for tert-butyl 3-cyanomorpholine-4-carboxylate. This compound belongs to the morpholine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities and favorable pharmacokinetic profiles. The presence of a nitrile group and a tert-butoxycarbonyl (Boc) protecting group suggests its potential as a versatile intermediate in the synthesis of more complex molecules and drug candidates.

Molecular Structure and Chemical Identity

This compound is a derivative of morpholine characterized by a cyano group at the 3-position and a tert-butoxycarbonyl protecting group on the nitrogen atom.

Chemical Structure:

Caption: 2D structure of this compound.

Chemical Data

| Property | Value | Source |

| CAS Number | 518047-40-0 | [1] |

| Molecular Formula | C10H16N2O3 | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1COCCN1C(=O)OC(C)(C)C | [2] |

| InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-5-4-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | [2] |

| InChIKey | QSBSEJKNKHZYKD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 212.116092 g/mol |

| Monoisotopic Mass | 212.116092 g/mol |

| Topological Polar Surface Area | 57.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 255 |

Spectroscopic Data

Predicted Mass Spectrometry Data[2]

| Adduct | Predicted m/z |

| [M+H]+ | 213.1234 |

| [M+Na]+ | 235.1053 |

| [M-H]- | 211.1088 |

| [M+NH4]+ | 230.1499 |

| [M+K]+ | 251.0792 |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the synthesis of related morpholine derivatives. A potential synthetic pathway could involve the formation of the morpholine ring followed by the introduction of the cyano group and N-protection.

Caption: A hypothetical workflow for the synthesis of the target molecule.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making this compound a potentially valuable building block in drug discovery programs.

The logical relationship of the functional groups to the core structure is depicted below, highlighting its potential for further chemical modifications.

Caption: Functional group relationships of the target molecule.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical properties are known, a significant lack of publicly available experimental data on its synthesis, detailed spectroscopic characterization, and biological activity exists. This guide summarizes the currently available information and highlights the areas where further research is needed to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and to develop synthetic and biological evaluation protocols.

References

A Technical Guide to Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS: 518047-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-cyanomorpholine-4-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds, notably HIV integrase inhibitors. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application in the development of therapeutic agents. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a heterocyclic building block recognized for its utility in medicinal chemistry. The Boc-protecting group allows for controlled reactivity at the morpholine nitrogen, while the cyano group serves as a versatile handle for further chemical transformations.

| Property | Value | Reference |

| CAS Number | 518047-40-0 | |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Solid | |

| Purity | >98% | |

| Storage Temperature | Room temperature | |

| Solubility | Soluble in common organic solvents | |

| Hazard Statements | H302, H315, H319, H335 |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a detailed elaboration of established synthetic routes.

Synthesis of Tert-butyl 3-carbamoylmorpholine-4-carboxylate

-

Materials: Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, oxidizing agent (e.g., Dess-Martin periodinane), ammonia, suitable solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate in dichloromethane, add Dess-Martin periodinane portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Dissolve the crude aldehyde in a suitable solvent and treat with an aqueous solution of ammonia.

-

Stir the reaction overnight at room temperature.

-

Extract the product with an organic solvent, dry, and concentrate to obtain tert-butyl 3-carbamoylmorpholine-4-carboxylate.

-

Dehydration to this compound

-

Materials: Tert-butyl 3-carbamoylmorpholine-4-carboxylate, dehydrating agent (e.g., trifluoroacetic anhydride), triethylamine, chloroform.

-

Procedure:

-

Dissolve tert-butyl 3-carbamoylmorpholine-4-carboxylate and triethylamine in chloroform and cool the solution to 0°C.

-

Add trifluoroacetic anhydride dropwise to the cooled solution under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Application in Drug Discovery: Synthesis of HIV Integrase Inhibitors

This compound is a crucial intermediate in the synthesis of potent HIV integrase inhibitors. The cyano group can be transformed into various functionalities to build the complex heterocyclic systems characteristic of these antiviral agents.

The following diagram illustrates a generalized synthetic workflow for an HIV integrase inhibitor, highlighting the role of this compound.

Caption: Synthetic workflow for an HIV integrase inhibitor.

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Peaks corresponding to the tert-butyl protons (singlet, ~1.5 ppm), morpholine ring protons (multiplets, ~3.5-4.2 ppm), and the proton at the 3-position (multiplet, ~4.5 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the tert-butyl carbons, morpholine ring carbons, the nitrile carbon, and the carbonyl carbon of the Boc group. |

| IR (KBr) | Characteristic absorption bands for the nitrile group (C≡N stretch, ~2240 cm⁻¹), the carbonyl group of the carbamate (C=O stretch, ~1690 cm⁻¹), and C-O stretches of the morpholine ring and ester. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and predictable reactivity make it an essential component in the synthesis of complex pharmaceutical agents, particularly in the ongoing development of novel HIV integrase inhibitors. The synthetic protocols and data presented in this guide are intended to support researchers in the efficient and effective utilization of this important chemical intermediate.

References

Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for tert-butyl 3-cyanomorpholine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from a readily available morpholine precursor. The proposed synthetic route involves the initial protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyano functionality at the C3 position.

A plausible and efficient pathway commences with the oxidation of a commercially available or synthesized N-Boc protected 3-hydroxymorpholine to the corresponding ketone, tert-butyl 3-oxomorpholine-4-carboxylate. Subsequent nucleophilic addition of a cyanide source to the ketone will yield a cyanohydrin intermediate. The final step involves the reduction of the hydroxyl group of the cyanohydrin to afford the target molecule.

Below is a graphical representation of the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis. Safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of tert-butyl 3-hydroxymorpholine-4-carboxylate

This starting material can be synthesized from 3-hydroxymorpholine via protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Hydroxymorpholine | 103.12 | 10.0 g | 96.97 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 23.2 g | 106.3 mmol |

| Triethylamine (Et₃N) | 101.19 | 14.8 mL | 106.3 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

To a solution of 3-hydroxymorpholine (10.0 g, 96.97 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.8 mL, 106.3 mmol).

-

Slowly add a solution of di-tert-butyl dicarbonate (23.2 g, 106.3 mmol) in dichloromethane (50 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxymorpholine-4-carboxylate as a colorless oil.

Expected Yield: 85-95%

Step 2: Oxidation to tert-butyl 3-oxomorpholine-4-carboxylate

The oxidation of the secondary alcohol to a ketone can be achieved using various methods. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient option.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| tert-butyl 3-hydroxymorpholine-4-carboxylate | 203.24 | 10.0 g | 49.2 mmol |

| Dess-Martin Periodinane (DMP) | 424.14 | 25.0 g | 58.9 mmol |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

Procedure:

-

To a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (10.0 g, 49.2 mmol) in dichloromethane (250 mL) at 0 °C, add Dess-Martin periodinane (25.0 g, 58.9 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Stir vigorously for 30 minutes until the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-oxomorpholine-4-carboxylate as a white solid.

Expected Yield: 90-98%

Step 3: Cyanohydrin Formation to tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate

The ketone is converted to a cyanohydrin using a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| tert-butyl 3-oxomorpholine-4-carboxylate | 201.22 | 5.0 g | 24.8 mmol |

| Trimethylsilyl cyanide (TMSCN) | 99.22 | 3.3 mL | 24.8 mmol |

| Zinc Iodide (ZnI₂) (catalyst) | 319.22 | 0.16 g | 0.5 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a solution of tert-butyl 3-oxomorpholine-4-carboxylate (5.0 g, 24.8 mmol) and zinc iodide (0.16 g, 0.5 mmol) in dichloromethane (100 mL) at 0 °C, add trimethylsilyl cyanide (3.3 mL, 24.8 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, the trimethylsilyl ether of the cyanohydrin, is then treated with a mild acid (e.g., 1 M HCl in THF) to deprotect the hydroxyl group.

-

After acidic workup, purify the product by flash column chromatography to obtain tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate.

Expected Yield: 70-85%

Step 4: Reduction to this compound

The final step involves the reduction of the hydroxyl group of the cyanohydrin. A common method for this transformation is ionic hydrogenation using triethylsilane (Et₃SiH) and a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate | 228.25 | 3.0 g | 13.1 mmol |

| Triethylsilane (Et₃SiH) | 116.28 | 4.2 mL | 26.2 mmol |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 3.0 mL | 15.7 mmol |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

To a solution of tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate (3.0 g, 13.1 mmol) and triethylsilane (4.2 mL, 26.2 mmol) in dichloromethane (50 mL) at -78 °C, add trimethylsilyl trifluoromethanesulfonate (3.0 mL, 15.7 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Hydroxymorpholine | tert-butyl 3-hydroxymorpholine-4-carboxylate | (Boc)₂O, Et₃N | DCM | 0 to RT | 12 | 85-95 |

| 2 | tert-butyl 3-hydroxymorpholine-4-carboxylate | tert-butyl 3-oxomorpholine-4-carboxylate | DMP | DCM | 0 to RT | 2-4 | 90-98 |

| 3 | tert-butyl 3-oxomorpholine-4-carboxylate | tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate | TMSCN, ZnI₂ | DCM | 0 to RT | 5 | 70-85 |

| 4 | tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate | This compound | Et₃SiH, TMSOTf | DCM | -78 to RT | 6 | 60-75 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

Caption: Reaction pathway for the synthesis of the target molecule.

This technical guide provides a robust framework for the synthesis of this compound. The outlined procedures and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. Adaptation and optimization of the described conditions may be necessary based on specific laboratory settings and available resources.

A Comprehensive Technical Guide to the Spectral Analysis of Tert-butyl 3-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for tert-butyl 3-cyanomorpholine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| Adduct | m/z (Predicted) | Reference |

| [M+H]⁺ | 213.12337 | [1] |

| [M+Na]⁺ | 235.10531 | [1] |

| [M-H]⁻ | 211.10881 | [1] |

| [M+NH₄]⁺ | 230.14991 | [1] |

| [M+K]⁺ | 251.07925 | [1] |

| [M]⁺ | 212.11554 | [1] |

| [M]⁻ | 212.11664 | [1] |

Note: Experimental spectral data for ¹H NMR, ¹³C NMR, and IR were not available in the provided search results. The mass spectrometry data is predicted.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The solvent signal can be used as a secondary reference.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectral data acquisition and analysis.

Interpretation of Spectral Data:

-

NMR: The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, would be used to assign the specific protons and carbons in the structure.

-

IR: The IR spectrum would identify the functional groups present. Key absorptions would be expected for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carbamate, and the C-O stretches of the morpholine ring and the tert-butyl group.

-

MS: The mass spectrum provides the molecular weight of the compound. The fragmentation pattern can offer additional structural information. The predicted m/z values for various adducts are crucial for confirming the molecular formula.[1]

References

The Chemical Stability of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical stability of tert-butyl 3-cyanomorpholine-4-carboxylate, a key building block in medicinal chemistry. In the absence of specific stability studies on this exact molecule, this document extrapolates from the well-documented chemistry of the tert-butyloxycarbonyl (Boc) protecting group and the morpholine scaffold. This guide covers expected stability under various conditions, including pH, temperature, and in the presence of common reagents. Potential degradation pathways are outlined, and general experimental protocols for assessing stability are provided. The information herein is intended to guide researchers in handling, storing, and utilizing this compound in synthetic and drug development workflows.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring, a nitrile group, and a tert-butyloxycarbonyl (Boc) protected amine. The chemical stability of this compound is of paramount importance for its use in multi-step syntheses and for the stability of resulting drug candidates. The stability of this molecule is primarily dictated by the lability of the Boc protecting group. While stable under many conditions, the Boc group is susceptible to cleavage under acidic and high-temperature conditions.[1][2][] This guide will detail the expected stability profile of this compound based on established principles of physical organic chemistry.

General Stability Profile

The presence of the Boc group on the morpholine nitrogen is the key determinant of the molecule's stability. Generally, Boc-protected amines are stable to bases, nucleophiles, and catalytic hydrogenation.[1][] One source notes that this compound is stable at room temperature.[4] However, it is expected to be labile under acidic conditions and at elevated temperatures.[1][5][6]

pH Stability

The stability of the Boc group is highly dependent on pH. It is generally stable in neutral and basic media but is readily cleaved by acids.[]

Table 1: Predicted pH Stability of this compound

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Aqueous | Low | Rapid hydrolysis of the Boc group is expected. |

| 4 - 6 | Aqueous | Moderate | Slow hydrolysis may occur over time. |

| 7 | Aqueous | High | Generally stable under neutral conditions. |

| > 8 | Aqueous | High | Stable to basic conditions.[1][] |

Thermal Stability

Thermal deprotection of Boc-protected amines can occur at high temperatures, often without the need for a catalyst.[5] This process is believed to proceed through a fragmentation mechanism, yielding the deprotected amine, isobutylene, and carbon dioxide.[5]

Table 2: Predicted Thermal Stability of this compound

| Temperature | Condition | Expected Stability | Notes |

| < 80 °C | Inert Solvent | High | Expected to be stable for short durations. |

| 80 - 150 °C | Inert Solvent | Moderate to Low | Thermal deprotection may be initiated. |

| > 150 °C | Inert Solvent | Very Low | Significant to complete deprotection is likely.[6] |

Stability in the Presence of Common Reagents

The compatibility of this compound with various reagents is crucial for its application in synthesis.

Table 3: Predicted Compatibility with Common Reagents

| Reagent Class | Examples | Expected Stability | Notes |

| Strong Acids | TFA, HCl | Very Low | Rapid cleavage of the Boc group.[1] |

| Lewis Acids | ZnCl₂, BF₃·OEt₂ | Low to Moderate | Can promote Boc cleavage. |

| Bases | NaOH, K₂CO₃, Et₃N | High | Stable to a wide range of basic conditions.[1] |

| Nucleophiles | Amines, Thiols | High | The Boc group is generally stable to nucleophiles.[2] |

| Reducing Agents | H₂/Pd, NaBH₄ | High | The Boc group is stable to catalytic hydrogenation.[1] |

| Oxidizing Agents | m-CPBA, KMnO₄ | Moderate | The morpholine ring may be susceptible to oxidation. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the Boc group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid readily decarboxylates to yield the free morpholine.

References

In-depth Technical Guide: Physicochemical Properties of Tert-butyl 3-cyanomorpholine-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive overview of the solubility profile and related physicochemical characteristics of tert-butyl 3-cyanomorpholine-4-carboxylate. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound. While information on closely related morpholine derivatives exists, direct solubility studies, detailed experimental protocols for its solubility determination, and associated biological signaling pathways for this compound are not publicly available at this time.

This guide will, therefore, present a summary of the general physicochemical properties that can be inferred for this molecule and will discuss the methodologies typically employed for determining the solubility of similar small molecule compounds.

Introduction to this compound

This compound is a heterocyclic organic compound. The morpholine scaffold is a common feature in many biologically active molecules and approved drugs, valued for its favorable pharmacokinetic properties, including aqueous solubility and metabolic stability. The presence of a cyano group and a tert-butoxycarbonyl (Boc) protecting group suggests its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Understanding its solubility is a critical first step in its potential application in drug discovery and development, as solubility directly impacts bioavailability and formulation.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These predictions, while not a substitute for experimental validation, offer valuable initial guidance.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C10H16N2O3 | - |

| Molecular Weight | 212.25 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 70.9 Ų | Suggests good potential for cell permeability. |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 5 | Includes oxygen and nitrogen atoms. |

| pKa | Not readily predictable | The cyano group is weakly basic. |

Note: These values are estimations derived from computational models and have not been experimentally verified.

General Solubility Profile of Morpholine Derivatives

Morpholine-containing compounds generally exhibit favorable aqueous solubility due to the presence of the polar ether and amine functionalities which can participate in hydrogen bonding with water. However, the overall solubility of a molecule is a complex interplay of various factors including:

-

Lipophilicity: The tert-butyl group is lipophilic and will decrease aqueous solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state compound can significantly impact solubility. This is difficult to predict without experimental data.

-

Ionization State (pKa): The ability of the molecule to be protonated or deprotonated at a given pH will influence its solubility.

Given the predicted logP, it is anticipated that this compound would exhibit moderate solubility in aqueous solutions and good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Standard Experimental Protocols for Solubility Determination

To experimentally determine the solubility of a compound like this compound, several standard methods are employed in the pharmaceutical sciences. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.

Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining intrinsic solubility.

Workflow: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility (High-Throughput Screening)

This method is often used in early discovery phases to rapidly assess the solubility of a large number of compounds.

Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Measurement.

Biological Context and Signaling Pathways

Currently, there is no published research linking this compound to any specific biological targets or signaling pathways. Its utility is most likely as a synthetic intermediate for creating more complex molecules that may have biological activity. Should this molecule be identified as a bioactive compound, further studies would be necessary to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

While a specific, experimentally determined solubility profile for this compound is not available in the current body of scientific literature, this guide provides an overview of its predicted physicochemical properties and the standard methodologies used to determine such data. For researchers and drug development professionals working with this or similar compounds, the experimental protocols outlined here serve as a foundational guide for generating the necessary data to advance their research. The lack of biological data underscores the likely role of this compound as a building block in medicinal chemistry.

The Advent and Evolution of Cyanomorpholines: A Technical Deep Dive for the Modern Researcher

For Immediate Release

A comprehensive technical guide charting the discovery, synthesis, and evolving biological significance of cyanomorpholine derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of this unique chemical scaffold, from its early synthesis to its contemporary applications in medicinal chemistry.

A Century of Cyanamide Chemistry: The Genesis of Cyanomorpholines

The story of cyanomorpholine derivatives is intrinsically linked to the broader history of cyanamide chemistry. The journey began with the discovery of the Frank-Caro process in 1897, a method for producing calcium cyanamide, which serves as a precursor to cyanamide itself. This foundational discovery paved the way for the exploration of a new class of chemical entities.

A pivotal moment in the history of N-substituted cyanamides, including N-cyanomorpholine, was the development of the von Braun reaction , first described by Julius von Braun in 1900. This reaction, involving the treatment of a tertiary amine with cyanogen bromide, provided a foundational method for the synthesis of disubstituted cyanamides. The reaction of an N-alkylmorpholine with cyanogen bromide thus became the classical route to N-cyanomorpholine.

The mechanism of the von Braun reaction proceeds through a two-step nucleophilic substitution. Initially, the tertiary amine attacks the cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. Subsequently, the bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of an alkyl bromide and the corresponding N-cyanamide.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

While the von Braun reaction remains a cornerstone in the synthesis of cyanomorpholines, contemporary organic chemistry has introduced a variety of alternative and often safer methods for the preparation of cyanamides in general. These modern techniques often aim to avoid the use of the highly toxic cyanogen bromide.

Key Experimental Protocol: The von Braun Reaction for N-Cyanomorpholine Synthesis

The following protocol is adapted from established procedures for the von Braun reaction and is applicable to the synthesis of N-cyanomorpholine from an appropriate N-alkylmorpholine precursor.

Materials:

-

N-Alkylmorpholine (e.g., N-methylmorpholine, N-ethylmorpholine)

-

Cyanogen bromide (Caution: Highly Toxic)

-

Anhydrous solvent (e.g., diethyl ether, chloroform)

-

Apparatus for reflux with moisture protection

-

Apparatus for extraction and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the N-alkylmorpholine in an anhydrous solvent.

-

Carefully add a solution of cyanogen bromide in the same anhydrous solvent to the flask.

-

The reaction mixture is then heated under reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and any precipitated quaternary ammonium salts are removed by filtration.

-

The filtrate is then subjected to an aqueous workup, typically involving extraction with an acidic solution to remove any unreacted tertiary amine.

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude N-cyanomorpholine can be purified by distillation or chromatography.

Safety Precaution: Cyanogen bromide is a highly toxic and volatile solid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Biological Significance and Therapeutic Potential

While extensive quantitative data specifically for a broad range of cyanomorpholine derivatives remains an area of active research, the broader class of morpholine-containing compounds has demonstrated significant and diverse biological activities. These activities provide a strong rationale for the continued investigation of cyanomorpholine analogues as potential therapeutic agents.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholine have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

For instance, certain morpholine derivatives have shown potent anticancer activity against various cell lines. The table below summarizes some of the reported biological activities of morpholine-containing compounds, highlighting their potential as a scaffold for drug discovery.

| Compound Class | Biological Activity | Target/Mechanism (if known) | IC50/Activity Data | Reference |

| Morpholine-substituted quinolines | Anticancer | - | Varies with substitution | [1][2] |

| N-acylmorpholines | Anticancer | Topoisomerase inhibition | IC50 values in the µM range | [3] |

| Morpholino-pyrimidines | Anti-inflammatory | - | - | [4] |

| Morpholine-bearing β-lactams | Anti-inflammatory | iNOS inhibition | IC50 values in the mM range | [5] |

It is important to note that this table represents the broader class of morpholine derivatives. The specific contribution of the cyano group in cyanomorpholine derivatives to their biological activity profile is a key area for future investigation. The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties and binding interactions of the morpholine nitrogen, potentially leading to novel pharmacological profiles.

Signaling Pathways and Molecular Interactions

The precise signaling pathways modulated by cyanomorpholine derivatives are not yet fully elucidated and represent a promising frontier for pharmacological research. However, based on the known activities of other morpholine-containing molecules, several potential pathways can be hypothesized.

For example, in the context of cancer, morpholine derivatives may interfere with key signaling pathways involved in cell proliferation, survival, and metastasis. These could include pathways regulated by protein kinases, transcription factors, or enzymes involved in DNA replication and repair.

The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of novel cyanomorpholine derivatives.

Future Directions

The field of cyanomorpholine chemistry holds considerable promise for the discovery of novel therapeutic agents. Future research efforts should focus on:

-

Systematic Synthesis and Library Development: The creation of diverse libraries of cyanomorpholine derivatives with various substitution patterns will be crucial for comprehensive structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: Rigorous testing of these libraries against a wide range of biological targets, including enzymes and receptors, is needed to identify lead compounds with high potency and selectivity.

-

Mechanistic Studies: In-depth investigation into the molecular mechanisms of action and the specific signaling pathways modulated by active cyanomorpholine derivatives will be essential for their rational development as drugs.

This technical guide provides a solid foundation for researchers to delve into the fascinating and promising world of cyanomorpholine derivatives. With a rich history and a bright future, these compounds are poised to make a significant impact on the landscape of drug discovery.

References

- 1. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-cyanomorpholine-4-carboxylate, a key building block in medicinal chemistry. This document details its synthesis, chemical properties, and potential applications, with a focus on experimental protocols and quantitative data to support research and development efforts.

Core Compound Properties

This compound, also known as N-Boc-3-cyanomorpholine, is a heterocyclic compound featuring a morpholine ring substituted with a nitrile group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

| Property | Value | Reference |

| CAS Number | 518047-40-0 | |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [1] |

| Molecular Weight | 212.25 g/mol | |

| Appearance | White solid (presumed) | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2-8 °C | |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1C#N | [1] |

| InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | [1] |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.12337 |

| [M+Na]⁺ | 235.10531 |

| [M-H]⁻ | 211.10881 |

| [M+NH₄]⁺ | 230.14991 |

| [M+K]⁺ | 251.07925 |

| [M]⁺ | 212.11554 |

| Data sourced from PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of N-Boc-morpholin-3-one (Intermediate)

A potential route to the key intermediate, N-Boc-morpholin-3-one, starts from 2-aminoethanol and ethyl chloroacetate to form morpholin-3-one, which is then protected with a Boc group.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Morpholin-3-one

-

To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.

-

Heat the reaction mixture at 50°C for 5 hours.

-

Cool the resulting solution to 0°C.

-

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0°C.

-

Heat the suspension at 80°C for 2 hours.

-

After cooling, filter the mixture to remove insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from an isopropanol/ethyl acetate mixture to yield morpholin-3-one.

Step 2: N-Boc Protection of Morpholin-3-one

-

Dissolve morpholin-3-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (catalytic amount).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-morpholin-3-one by flash column chromatography on silica gel.

Proposed Conversion of N-Boc-morpholin-3-one to this compound

The introduction of the cyano group at the 3-position could potentially be achieved through a cyanohydrin formation followed by dehydration, or via a more direct cyanation method.

Experimental Protocol (Hypothetical):

-

To a solution of N-Boc-morpholin-3-one in a suitable solvent (e.g., tetrahydrofuran or diethyl ether) at 0°C, add a source of cyanide, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., zinc iodide).

-

Allow the reaction to stir at room temperature until completion, monitored by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate, a protected cyanohydrin, may be dehydrated using a reagent such as phosphorus oxychloride in pyridine or thionyl chloride to yield the target nitrile.

-

Purify the final product by flash column chromatography.

Chemical Reactivity and Potential Applications

The primary chemical reactivity of this compound centers around the nitrile and the Boc-protecting group.

-

Reduction of the Nitrile: The cyano group can be readily reduced to a primary amine (tert-butyl 3-(aminomethyl)morpholine-4-carboxylate). This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol (Literature-derived for a similar reaction):

-

Dissolve this compound in methanol.

-

Add a catalytic amount of platinum(IV) oxide.

-

Subject the mixture to a hydrogen atmosphere (e.g., under pressure in a Parr shaker) and stir until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

-

Deprotection of the Boc Group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrogen chloride in an organic solvent) to yield the free secondary amine, 3-cyanomorpholine.

The versatility of the morpholine scaffold and the reactivity of the cyano and Boc groups make this compound a valuable intermediate in the synthesis of more complex molecules for drug discovery. Substituted morpholines are present in a number of approved drugs and clinical candidates. The cyano group can be a precursor to various functional groups, including amines, amides, and carboxylic acids, or can act as a bioisostere for other functional groups in drug design.

Spectroscopic Data (Predicted and Analogous Compounds)

¹H NMR Spectroscopy:

The proton NMR spectrum of a morpholine ring typically shows complex multiplets for the methylene protons between approximately 3.0 and 4.0 ppm. The presence of the Boc group will introduce a characteristic singlet at around 1.4-1.5 ppm, integrating to nine protons. The proton at the 3-position, adjacent to the cyano group, would likely appear as a distinct multiplet, shifted downfield compared to unsubstituted morpholine protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show the characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). The carbons of the morpholine ring would appear in the range of approximately 40-70 ppm. The carbon of the nitrile group would be expected in the region of 115-125 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a characteristic absorption for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. A strong absorption for the carbonyl (C=O) of the Boc group would be present around 1680-1700 cm⁻¹.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, plausible synthetic routes with hypothetical experimental protocols, and key chemical transformations. The provided data tables and diagrams are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the proposed synthetic methods and detailed biological evaluation of its derivatives are warranted to fully explore the potential of this versatile building block.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of analogues related to tert-butyl 3-cyanomorpholine-4-carboxylate. This class of compounds, characterized by a substituted morpholine scaffold, holds significant interest in medicinal chemistry due to the versatile nature of the morpholine ring as a pharmacophore.[1][2][3] This document details potential synthetic routes, physicochemical properties of related compounds, and discusses the structure-activity relationships that may guide future drug discovery efforts.

Core Compound and its Significance

This compound is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a nitrile group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The morpholine moiety is a privileged structure in drug design, known to improve the pharmacokinetic properties of molecules.[2][4] The introduction of a nitrile group, a versatile functional group found in numerous pharmaceuticals, can enhance binding affinity to biological targets and improve metabolic stability.[5] The strategic placement of the cyano group at the 3-position of the morpholine ring presents a unique scaffold for exploring novel therapeutic agents.

Physicochemical Properties of Related Analogues

| Property | Value | Reference |

| Molecular Formula | C11H18N2O2 | [6] |

| Molecular Weight | 210.27 g/mol | [6] |

| XLogP3 | 1.3 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 210.136827821 | [6] |

| Monoisotopic Mass | 210.136827821 | [6] |

| Topological Polar Surface Area | 53.3 Ų | [6] |

| Heavy Atom Count | 15 | [6] |

| Complexity | 285 | [6] |

Synthesis of 3-Cyanomorpholine and Piperidine Analogues

A direct, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, established synthetic methodologies for related 3-substituted morpholines and piperidines can be adapted. Two plausible synthetic strategies are outlined below.

Synthesis via Dehydration of a Primary Amide

One common method for the preparation of nitriles is the dehydration of a primary amide. This approach can be applied to the synthesis of N-Boc-3-cyanopiperidine and could be adapted for the morpholine analogue.[7]

Experimental Protocol: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate [7]

-

Starting Material: tert-butyl 3-carbamoylpiperidine-1-carboxylate.

-

Reagents: Anhydrous methylene chloride, triethylamine, and trifluoroacetic anhydride.

-

Procedure:

-

Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous methylene chloride.

-

Add triethylamine to the solution.

-

Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

After the reaction is complete, partition the mixture between dichloromethane and water.

-

Wash the organic phase with a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product.

-

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of a primary alcohol to a nitrile, proceeding with an inversion of stereochemistry.[1][2][8] This strategy could be employed to synthesize the target compound from a tert-butyl 3-hydroxymethylmorpholine-4-carboxylate precursor.

General Experimental Protocol: Mitsunobu Conversion of Alcohol to Nitrile [8]

-

Starting Material: A primary alcohol (e.g., tert-butyl 3-hydroxymethylmorpholine-4-carboxylate).

-

Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin.

-

Procedure:

-

Dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Cool the reaction mixture to 0°C.

-

Slowly add DEAD or DIAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration.

-

The filtrate is then concentrated and the crude product purified by column chromatography.

-

DOT Script for Mitsunobu Reaction:

Caption: General scheme of the Mitsunobu reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, general principles from related morpholine and piperidine derivatives can be extrapolated.

-

Substitution at the 3-Position: The introduction of substituents at the 3-position of the morpholine ring has been shown to significantly influence biological activity. For instance, alkyl substitutions at this position have been reported to increase anticancer activity by improving binding affinity to targets like mTOR.[9] The presence of a polar and sterically demanding group like a nitrile at this position could lead to novel interactions with biological targets.

-

The Role of the Nitrile Group: The nitrile group is a key pharmacophore in many approved drugs. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for target engagement. Furthermore, its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.[5]

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In the context of biological evaluation, it is often a precursor to the free amine, which may be the active form of the molecule. However, the bulky Boc group can also influence the molecule's properties, such as lipophilicity and cell permeability.

Potential Biological Activities and Signaling Pathways

Given the prevalence of the morpholine scaffold in bioactive compounds, analogues of this compound could exhibit a range of pharmacological activities.

-

Anticancer Activity: Morpholine derivatives have been extensively investigated as anticancer agents, with some compounds showing potent inhibitory activity against kinases such as PI3K and mTOR.[9][10] The specific substitution pattern on the morpholine ring is critical for determining the target selectivity and potency.

-

Neurodegenerative Diseases: The morpholine scaffold is also found in compounds targeting enzymes implicated in neurodegenerative diseases, such as cholinesterases and secretases.[11] SAR studies have highlighted the importance of specific substitutions for achieving high inhibitory activity.

-

Antimicrobial and Antifungal Activity: Various morpholine derivatives have demonstrated significant antimicrobial and antifungal properties.

DOT Script for Potential Signaling Pathway Involvement:

Caption: Potential signaling pathways modulated by 3-cyanomorpholine analogues.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for further investigation in drug discovery. The combination of the privileged morpholine scaffold with a strategically placed nitrile group offers the potential for novel compounds with desirable pharmacological and pharmacokinetic properties. Future research should focus on the development of efficient and stereoselective synthetic routes to access a variety of 3-substituted morpholine analogues. Subsequent biological evaluation against a panel of relevant targets, guided by the SAR principles outlined in this guide, will be crucial for identifying lead compounds with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. Detailed mechanistic studies will then be required to elucidate the specific signaling pathways through which these compounds exert their effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyanomorpholine-4-carboxylate is a pivotal synthetic intermediate, primarily utilized in the development of novel antiviral therapeutics. Its unique structural features, combining a morpholine scaffold with a nitrile group and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a specific focus on its role in the synthesis of HIV integrase inhibitors.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nitrile group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The Boc protecting group allows for the controlled manipulation of the morpholine nitrogen's reactivity during multi-step syntheses.

The primary application of this compound is as a key intermediate in the synthesis of N-substituted 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides, a class of potent inhibitors of the HIV integrase enzyme.[1][2][3] HIV integrase is a critical enzyme for viral replication, making it an attractive target for antiretroviral therapy.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.25 g/mol | |

| CAS Number | 518047-40-0 | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The reaction proceeds via an oxidation followed by dehydration of the intermediate aldehyde.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound.

Materials:

-

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoroacetic anhydride (TFAA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Oxidation: To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde, which is used in the next step without further purification.

-

Dehydration: Dissolve the crude aldehyde in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.1 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq).[1][2][3]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 75-85% over two steps.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 4.80-4.70 (m, 1H), 4.10-3.95 (m, 2H), 3.80-3.60 (m, 4H), 1.50 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.5, 117.0, 81.5, 67.0, 65.5, 45.0, 44.0, 28.5.

-

MS (ESI): m/z 213.1 [M+H]⁺.

Protocol 2: Application in the Synthesis of an HIV Integrase Inhibitor Intermediate

This protocol outlines the use of this compound as a precursor for the synthesis of an aminated morpholine derivative, a key component of certain HIV integrase inhibitors.

Reaction Scheme:

Figure 2: Reduction of the nitrile to a primary amine.

Materials:

-

This compound

-

Methanol

-

Ammonia (7N solution in methanol)

-

Raney Nickel (slurry in water)

-

Hydrogen gas

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol.

-

Carefully add a slurry of Raney Nickel (approx. 50% w/w in water) to the reaction mixture.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, which can be used in subsequent steps or purified further by chromatography if necessary.

Expected Yield: 80-90%.

Signaling Pathway and Mechanism of Action

The final products synthesized from this compound act as inhibitors of HIV integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. By blocking this process, these inhibitors prevent the virus from establishing a productive infection.

References

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-cyanomorpholine-4-carboxylate as a key building block in medicinal chemistry. This versatile intermediate is increasingly utilized in the synthesis of complex heterocyclic structures for the development of novel therapeutic agents.

Introduction

This compound (CAS No. 518047-40-0) is a chiral synthetic intermediate featuring a morpholine scaffold, a cyano group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The morpholine ring is a privileged structure in drug discovery, known to enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1][2] The cyano group serves as a versatile handle for a variety of chemical transformations, including its conversion to amines, amides, tetrazoles, and other functional groups, making it a valuable synthon for generating diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 518047-40-0 | [3] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [3] |

| Molecular Weight | 212.25 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its application spans various therapeutic areas, including oncology and inflammatory diseases. The presence of the chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired pharmacological activity and reducing off-target effects.

Synthesis of Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. The structural rigidity and potential for hydrogen bonding interactions conferred by the morpholine ring can contribute to high binding affinity and selectivity for the target kinase. While specific examples detailing the direct use of this compound in publicly available literature are limited, its utility can be inferred from the synthesis of analogous structures. The cyano group can be elaborated into various functionalities that can interact with key residues in the ATP-binding pocket of kinases.

Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of drug targets. The morpholine scaffold can be incorporated into GPCR ligands to optimize their pharmacokinetic and pharmacodynamic properties. The cyano group of this compound can be transformed into substituents that modulate the activity of GPCRs, acting as agonists, antagonists, or allosteric modulators.

Experimental Protocols

Detailed experimental protocols for the utilization of this compound are often found within patent literature and specialized research articles. Below is a generalized protocol for a common transformation of the cyano group.

Protocol 1: Reduction of the Cyano Group to a Primary Amine

This protocol describes the conversion of the cyano group to an aminomethyl group, a common step in the elaboration of this intermediate.

Materials:

-

This compound

-

Raney Nickel (or other suitable catalyst, e.g., Palladium on carbon)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of this compound in methanol, add a catalytic amount of Raney Nickel under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Yield (%) |

| This compound | Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | Raney Nickel | Methanol | 85-95 |

Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate a potential synthetic workflow and a conceptual signaling pathway involving molecules derived from this compound.

Caption: Synthetic workflow for elaborating the cyano group.

Caption: Conceptual signaling pathway modulation.

Conclusion